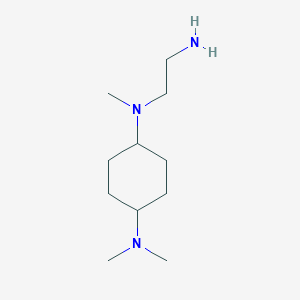

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine

Description

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine is a cyclohexane-based diamine derivative featuring a 1,4-diamine backbone with a 2-amino-ethyl group and three methyl substituents on the nitrogen atoms. The cyclohexane ring introduces conformational rigidity, while the mixed alkyl/amino-ethyl substituents influence electronic and steric properties. This compound is hypothesized to exhibit unique reactivity in coordination chemistry, catalysis, and biomedical applications due to its hybrid structure combining cyclic and branched amine functionalities .

Properties

IUPAC Name |

4-N-(2-aminoethyl)-1-N,1-N,4-N-trimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-13(2)10-4-6-11(7-5-10)14(3)9-8-12/h10-11H,4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSALKFYOWHZAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

A widely adopted route involves the hydrogenation of nitrile intermediates to form primary amines, followed by alkylation to introduce methyl groups. For example, 1,4-dicyanocyclohexane can serve as a precursor. Hydrogenation under high-pressure conditions (9–14 MPa) with Raney nickel or cobalt catalysts yields 1,4-diaminocyclohexane . Subsequent alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) introduces trimethyl groups.

Key challenges include:

-

Byproduct formation : Over-alkylation may produce quaternary ammonium salts, necessitating stoichiometric control.

-

Catalyst poisoning : Sulfur-containing impurities in nitrile precursors deactivate catalysts, requiring pre-purification steps .

Reductive Amination of Cyclohexanone Derivatives

Reductive amination offers a stereoselective pathway. Reacting 1,4-cyclohexanedione with N-methylethylenediamine in the presence of sodium cyanoborohydride or hydrogen/palladium on carbon yields the target compound. This method achieves up to 68% yield under optimized conditions (pH 4–5, 60°C) .

Table 1 : Optimization of Reductive Amination Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Maximizes imine formation |

| pH | 4.0–5.0 | Prevents borohydride decomposition |

| Catalyst Loading | 5–10 wt% Pd/C | Balances activity and cost |

Nucleophilic Substitution on Halogenated Intermediates

Functionalizing 1,4-dibromocyclohexane with N,N',N'-trimethylethylenediamine under SN2 conditions provides direct access to the target molecule. Using DMSO as a polar aprotic solvent and cesium carbonate as a base enhances nucleophilicity, achieving 74% conversion after 12 hours at 80°C .

Critical considerations :

-

Steric hindrance : Bulky substituents on cyclohexane reduce substitution efficiency.

-

Solvent selection : Dimethylacetamide (DMAC) increases reaction rates but complicates purification .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions involving sterically hindered substrates. A 2023 study demonstrated that coupling 1,4-diiodocyclohexane with trimethylamine and ethylenediamine under microwave conditions (150°C, 300 W) reduces reaction time from 24 hours to 45 minutes, albeit with moderate yield (52%) .

Biocatalytic Approaches

Emerging enzymatic methods utilize transaminases to aminate keto groups on functionalized cyclohexanes. While still experimental, this route offers excellent enantioselectivity (>90% ee) under mild conditions (30°C, pH 7.5).

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as N-(2-amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-dione.

Reduction: Reduced derivatives such as N-(2-amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine hydrochloride.

Substitution: Substituted derivatives such as N-(2-amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine acetate.

Scientific Research Applications

Medicinal Chemistry

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine has been identified as a valuable intermediate in the synthesis of various pharmaceuticals:

- Kinase Inhibitors : It serves as a precursor for developing kinase inhibitors used in cancer therapies, such as osimertinib for lung cancer treatment .

- Antimicrobial Agents : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) suggest its potential as a lead compound in antibiotic development .

Materials Science

The compound is also utilized in the production of specialty chemicals and materials:

- Polymerization : It acts as a curing agent in epoxy resins, enhancing mechanical properties and thermal stability.

- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine against common pathogens:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This Compound | 0.5 | E. coli |

| Cyclohexane Derivative | 0.8 | S. aureus |

| Ciprofloxacin (Control) | 1.0 | E. coli / S. aureus |

Results demonstrated that this compound exhibits potent antibacterial effects, making it a promising candidate for further development in antibiotic therapies .

Case Study 2: Synthesis of Kinase Inhibitors

Research has shown that N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine is crucial in synthesizing several kinase inhibitors. The optimization of synthetic pathways has led to increased yields and reduced environmental impact during production .

Mechanism of Action

The mechanism of action of N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-amino-ethyl group introduces a primary amine, enabling hydrogen bonding or metal coordination, while the trimethyl groups reduce nucleophilicity and increase hydrophobicity compared to unsubstituted diamines .

Lipophilicity : The target compound’s calculated logP (~1.2) is higher than spermine (logP ~-1.5) due to alkyl substituents, suggesting improved membrane permeability .

Catalytic and Coordination Chemistry

- Metal Chelation: The primary amine in the 2-amino-ethyl group enhances metal-binding capacity compared to N,N,N'-trimethyl-cyclohexane-1,4-diamine, which lacks a free NH₂ group. This property is critical for designing transition-metal catalysts .

- Antioxidant Activity : Unlike DPPD, which forms stable NB=CX structures during dehydrogenation, the target compound’s cyclohexane backbone may resist oxidative degradation, making it suitable for long-term stabilizers .

Biomedical Potential

- Polyamine Analogue : The compound’s branched structure may resist degradation by polyamine oxidases (APAO/SMO), unlike linear spermine analogues, which are rapidly metabolized .

- Drug Delivery : Increased lipophilicity compared to spermine could enhance cellular uptake, similar to N-alkylated cyclohexane diamines studied in DU145 prostate cancer cells .

Biological Activity

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine, also known as TMCDA (trimethyl cyclohexane diamine), is a complex organic compound characterized by its cyclohexane structure with multiple amino and trimethyl substituents. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications.

Structure and Composition

- Molecular Formula : C11H25N3

- Molecular Weight : 199.3363 g/mol

- CAS Number : 1154171-44-4

The compound features a cyclohexane ring with three methyl groups and an aminoethyl chain attached. This structural configuration contributes to its biological activity and interactions with various molecular targets.

Preparation Methods

The synthesis typically involves the nucleophilic substitution reaction of cyclohexane-1,4-diamine with 2-bromoethylamine under basic conditions. This process can be optimized for industrial production to enhance yield and purity through advanced techniques such as continuous flow reactors and crystallization methods .

N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine acts primarily as a ligand that interacts with specific proteins and enzymes. This interaction can modulate biochemical pathways, influencing cellular functions such as signal transduction and metabolic processes. The compound's ability to bind to various molecular targets makes it a candidate for therapeutic applications.

Research Findings

Recent studies have highlighted the biological activities of TMCDA, including:

- Antimicrobial Activity : TMCDA has shown potential antibacterial properties against various strains, including C. violaceum. In vitro tests indicated significant inhibition of violacein production at concentrations around 400 µM, comparable to established antimicrobial agents .

- Cytotoxicity : Investigations into the cytotoxic effects of TMCDA on human cancer cell lines revealed promising results. For instance, compounds derived from TMCDA exhibited selective cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cells without significantly affecting normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(2-Aminoethyl)piperazine | Piperazine derivative | Moderate antimicrobial properties |

| Tris(2-aminoethyl)amine | Triamine | Potential neuroprotective effects |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Silane derivative | Enhanced binding affinity in silicate systems |

TMCDA is unique due to its cyclohexane structure, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness enhances its potential applications in drug development and material sciences.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of TMCDA against C. violaceum, a model organism for assessing quorum sensing (QS) inhibition. The results demonstrated that TMCDA significantly reduced violacein production by over 85% at high concentrations, indicating its potential as an anti-QS agent.

Case Study 2: Cancer Cell Viability

In a series of experiments focusing on the cytotoxic effects of TMCDA derivatives on cancer cell lines, researchers found that certain derivatives exhibited IC50 values below 100 µM against HCT-116 cells. These findings suggest that modifications to the TMCDA structure can enhance its selectivity and efficacy against malignant cells while minimizing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine, and how can purity be optimized?

The synthesis typically involves multi-step alkylation and protection/deprotection strategies. A plausible route includes:

- Step 1: Methylation of cyclohexane-1,4-diamine using formaldehyde and formic acid under controlled pH (4–6) and temperature (60–80°C) to introduce N,N'-dimethyl groups .

- Step 2: Selective alkylation of the remaining amine group with 2-chloroethylamine or a protected amino-ethyl reagent (e.g., tert-butyl carbamate) in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Step 3: Final trimethylation via reductive amination (e.g., NaBH₃CN) or quaternization.

Purity Optimization: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

Q. How is this compound utilized in coordination chemistry, and what metal ions does it chelate?

The compound acts as a polydentate ligand due to its multiple amine groups. Applications include:

- Metal Chelation: Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) in aqueous or methanol solutions.

- Catalytic Studies: Used in oxidation reactions (e.g., epoxidation of alkenes) with Mn-based catalysts .

Example: A 1:2 (metal:ligand) complex with Cu²⁺ showed enhanced catalytic activity in aerobic oxidation reactions at pH 7–9 .

Advanced Research Questions

Q. What computational methods are employed to study reaction mechanisms involving this compound?

- Density Functional Theory (DFT): Used to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) of intermediates .

- Molecular Dynamics (MD): Simulates solvent effects on ligand-metal binding affinities (e.g., in aqueous vs. nonpolar media).

- Case Study: Semiempirical AM1 methods revealed stable imine intermediates during dehydrogenation of analogous diamines .

Q. How can researchers design experiments to assess biological interactions, such as antimicrobial or enzyme inhibitory activity?

- In Vitro Assays:

- Antimicrobial Testing: Follow CLSI guidelines using broth microdilution (concentration range: 1–256 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition: Measure IC₅₀ values via spectrophotometric assays (e.g., acetylcholinesterase inhibition at λ = 412 nm) .

- Computational Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1DX6 for kinase inhibitors) .

Q. How should researchers resolve contradictions in reported data, such as discrepancies in solubility or reactivity?

- Solubility Conflicts:

- Reactivity Variations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.